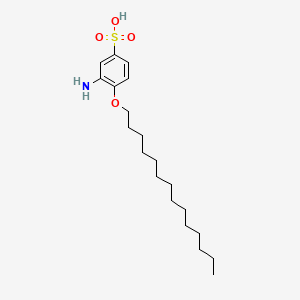
Heptanedioic acid, 4,4-dicyano-, diallyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanedioic acid, 4,4-dicyano-, diallyl ester: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 . This compound is also known by other names such as heptanedioic acid, 4,4-dicyano-, 1,7-di-2-propen-1-yl ester . It is a derivative of heptanedioic acid where two cyano groups are attached to the fourth carbon atom, and the carboxylic acid groups are esterified with allyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of heptanedioic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Cyano Group Introduction: The cyano groups can be introduced by reacting the corresponding diacid with a cyano group donor such as cyanogen bromide under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the cyano groups to amino groups.
Substitution: Substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines.
Substitution Products: Various esters, amides, and other derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism by which heptanedioic acid, 4,4-dicyano-, diallyl ester exerts its effects is not well-documented. it is believed to interact with molecular targets through its cyano and ester groups, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Heptanedioic acid, 4,4-dicyano-: Similar structure but without the esterification.
Heptanedioic acid, diallyl ester: Similar ester but without the cyano groups.
Other cyano-substituted diacids: Compounds with cyano groups at different positions on the carbon chain.
Uniqueness: The presence of both cyano and ester groups in the same molecule makes heptanedioic acid, 4,4-dicyano-, diallyl ester unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations.
Propriétés
Numéro CAS |
7504-74-7 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 4,4-dicyanoheptanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-20-13(18)5-7-15(11-16,12-17)8-6-14(19)21-10-4-2/h3-4H,1-2,5-10H2 |
Clé InChI |
GNIQOVYCZKBHMI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCC(CCC(=O)OCC=C)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)

![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)
![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
